4,5-Dimethylacridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethylacridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-10-5-3-7-12-9-13-8-4-6-11(2)15(13)16-14(10)12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHLPNNLGFOKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C=CC=C(C3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90289549 | |
| Record name | 4,5-dimethylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3295-58-7 | |
| Record name | MLS000736689 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-dimethylacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4,5-Dimethylacridine typically involves the Ullmann condensation reaction. This method includes the reaction of o-bromotoluene with 3-methylanthranilic acid to form the desired acridine derivative . The reaction conditions often require a copper catalyst and elevated temperatures to facilitate the formation of the acridine ring structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4,5-Dimethylacridine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of acridone derivatives.
Reduction: Reduction reactions can modify the acridine ring, potentially forming dihydroacridine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with strong oxidizing agents can yield acridone derivatives, while substitution reactions with halogens can produce halogenated acridines.
Scientific Research Applications
Chemistry
4,5-Dimethylacridine serves as a precursor for synthesizing other acridine derivatives. Its stable aromatic structure makes it suitable for various chemical transformations and applications in organic synthesis.
Biology
The compound's ability to intercalate with DNA has significant implications for biological research. This property allows it to disrupt the helical structure of DNA, which can be exploited in studying DNA interactions and developing potential anticancer agents.
Mechanism of Action:
The planar structure of the acridine ring facilitates its insertion between DNA base pairs, interfering with replication and transcription processes.
Medicine
Research indicates that acridine derivatives, including this compound, have potential applications in cancer treatment due to their DNA-binding properties. For example:
- Amsacrine: An aminoacridine derivative used clinically for treating acute leukemia and lymphoma.
- Actinomycin-D: An antibiotic with similar DNA-binding characteristics.
Industry
In industrial applications, this compound is utilized in the production of dyes and pigments. Its stable structure contributes to the durability and vibrancy of these products.
Case Studies and Experimental Findings
Recent studies have highlighted innovative applications of this compound in advanced technologies:
-
Perovskite Solar Cells (PSCs):
- Researchers synthesized a novel dimethyl acridine-based self-assembled monolayer (SAM), [2-(9,10-dihydro-9,9-dimethylacridine-10-yl)ethyl] phosphonic acid (2PADmA), which serves as a hole transport layer in inverted PSCs. This SAM enhances carrier transport, modulates perovskite crystallization, and reduces nonradiative recombination.
- The devices utilizing 2PADmA achieved a power conversion efficiency (PCE) of 24.01%, surpassing traditional materials .
- Organic Light-Emitting Diodes (OLEDs):
Mechanism of Action
The primary mechanism of action for 4,5-Dimethylacridine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription . This intercalation is driven by π-stacking interactions and van der Waals forces, which stabilize the acridine-DNA complex .
Comparison with Similar Compounds
Structural Analogues and Functional Derivatives
Table 1: Key Structural and Functional Comparisons
Key Findings and Mechanistic Insights
DNA Binding Efficiency: this compound and actinomycin-D exhibit strong DNA intercalation due to methyl groups that stabilize stacking interactions. However, actinomycin-D’s cyclic peptide backbone confers additional specificity for guanine-rich regions, unlike this compound, which lacks such targeting . The 4,5-dimethyl substitution pattern is critical: analogues with methyl groups at other positions (e.g., 1,4,5,8-tetramethylacridine) show reduced DNA affinity due to steric hindrance .
Hydrophilicity and Bioactivity: Imidazolium-carboxyl derivatives (e.g., AIM4) exhibit superior solubility in aqueous buffers (25% DMSO required for stock solutions) compared to non-polar analogues like AIM2 (isopropyl side chains) . AIM4’s carboxyl groups enable hydrogen bonding with TDP-43 aggregates, disrupting β-sheet formation and reducing amyloid fibril height from ~10–20 nm (untreated) to <10 nm (treated) .
Therapeutic Potential: In yeast models, AIM4 reduced TDP-43-YFP aggregation by 76% at 200 μM, outperforming hydroxymethyl and ester-substituted acridines (e.g., AIM1: 65% inhibition) .
Electronic Properties :
- Trifluoromethyl (CF3) substitutions on dimethylacridine units (e.g., in D-A-D compounds) alter orbital character, enhancing thermally activated delayed fluorescence (TADF) rates. However, these modifications reduce stability in OLED applications .
Biological Activity
4,5-Dimethylacridine is a compound of significant interest in biological research due to its potential applications in medicinal chemistry, particularly in cancer treatment and antimicrobial activity. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies with related compounds, and relevant case studies.
The primary mechanism of action for this compound involves DNA intercalation . The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This property positions it as a potential anticancer agent by inhibiting the proliferation of cancer cells through direct interaction with their genetic material.
Anticancer Activity
Research indicates that acridine derivatives, including this compound, exhibit notable anticancer properties. For instance, studies have demonstrated that acridine derivatives can inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 15.7 |
| A549 | 21.8 | |
| LS174 | 30.5 |
These values suggest that this compound has a selective cytotoxic effect on cancer cells compared to normal cells .
Antimicrobial Properties
In addition to its anticancer activity, this compound has been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains:
| Bacterial Strain | Activity | MIC (μM) |
|---|---|---|
| Escherichia coli | Moderate Activity | 12.4 |
| Staphylococcus aureus | Significant Activity | Not specified |
This antimicrobial activity is attributed to its ability to disrupt bacterial DNA synthesis and function.
Comparative Studies
When comparing this compound to other acridine derivatives such as Amsacrine and Actinomycin D, it is evident that each compound exhibits unique biological activities based on their structural variations:
- Amsacrine : An aminoacridine derivative used clinically for treating acute leukemia and lymphoma.
- Actinomycin D : An antibiotic known for its DNA-binding properties.
The substitution pattern on the acridine ring significantly influences the binding affinity and biological activity of these compounds .
Study on Efficacy Against Glioblastoma
A study involving acridine derivatives found that certain compounds could effectively inhibit glioblastoma cell proliferation. Although not directly using this compound, it highlights the potential of acridine-based compounds in targeting aggressive cancers. The study reported IC50 values indicating significant inhibition of cell growth in malignant glioma models .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of this compound with DNA and topoisomerases. These studies suggest that the compound shows good binding affinity to target proteins involved in DNA replication and repair processes .
Q & A
Q. How can researchers optimize the synthesis of 4,5-Dimethylacridine while ensuring purity and reproducibility?
Methodological Answer:
- Synthetic Routes : Start with acridine derivatives and employ methylation reactions using dimethyl sulfate or methyl iodide under controlled conditions (e.g., inert atmosphere). Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) to isolate the product. Confirm purity via melting point analysis, -NMR (sharp singlet for methyl protons at δ ~2.5 ppm), and mass spectrometry .
- Reproducibility : Document reaction parameters (temperature, solvent ratios, catalyst loading) meticulously. Cross-validate results with independent replicates to minimize batch-to-batch variability .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- Primary Techniques :
- Cross-Validation : Compare data with literature values for acridine derivatives to resolve ambiguities (e.g., substituent effects on chemical shifts) .
Advanced Research Questions
Q. How do steric and electronic effects of the methyl groups influence the regioselectivity of this compound in cycloaddition reactions?
Methodological Answer:
- Experimental Design :
- Perform Diels-Alder reactions with electron-rich (e.g., 2-methylfuran) and electron-deficient dienophiles.
- Analyze product ratios via -NMR integration or GC-MS.
- Use Density Functional Theory (DFT) calculations (e.g., M06-2X/6-311+G(2df,p)) to model transition states and orbital interactions .
- Key Findings :
- Methyl groups increase steric hindrance, favoring less crowded transition states.
- Electron-donating methyl groups may stabilize charge-separated intermediates, altering regioselectivity .
Q. How should researchers resolve contradictions in reported reaction yields for this compound derivatives?
Methodological Answer:
- Data Contradiction Analysis :
- Source Evaluation : Compare solvent systems (polar vs. non-polar), catalysts (Lewis acids), and reaction times across studies.
- Reproducibility Tests : Replicate conflicting protocols under identical conditions.
- Error Identification : Check for impurities (e.g., residual solvents) via -NMR or elemental analysis .
- Statistical Tools : Apply ANOVA to assess significance of yield variations. Publish negative results to clarify discrepancies .
Q. What computational strategies are effective for modeling the photophysical properties of this compound?
Methodological Answer:
- DFT and TD-DFT : Optimize ground-state geometries (B3LYP/6-31G*) and calculate excited states (CAM-B3LYP with solvent corrections) to predict absorption/emission spectra .
- Validation : Compare computed values with experimental UV-Vis data. Adjust basis sets (e.g., 6-311++G**) for improved accuracy .
Data Management & Ethical Considerations
Q. How should large datasets (e.g., reaction screening results) be presented to ensure clarity and reproducibility?
Methodological Answer:
Q. What ethical practices are critical when citing literature on this compound?
Methodological Answer:
- Citation Integrity : Reference primary sources for synthetic protocols and spectroscopic data. Avoid over-reliance on review articles .
- Plagiarism Checks : Use software (e.g., Turnitin) to ensure originality. Disclose conflicts of interest (e.g., funding from chemical suppliers) .
Emerging Research Gaps
Q. Why does this compound exhibit unexpected fluorescence quenching in polar solvents?
Hypothesis-Driven Approach:
Q. How can this compound be functionalized for applications in organic electronics?
Innovative Methodology:
- Explore cross-coupling reactions (Suzuki, Buchwald-Hartwig) to attach electron-withdrawing groups (e.g., cyano, nitro).
- Characterize charge transport properties via cyclic voltammetry and thin-film conductivity tests .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
